Hsd17B13-IN-97 is classified as a small molecule inhibitor. It was developed through extensive structure-activity relationship studies aimed at optimizing potency and selectivity against the HSD17B13 enzyme. This compound represents a new class of therapeutic agents designed to modulate lipid metabolism by inhibiting the activity of HSD17B13, which is implicated in various metabolic disorders.
The synthesis of Hsd17B13-IN-97 involves several key steps that leverage established organic chemistry techniques. Initial synthetic pathways typically start with commercially available precursors, which undergo functional group modifications through reactions such as alkylation and coupling.
The detailed synthetic route for Hsd17B13-IN-97 can be found in specific publications detailing its development, including reaction schemes and yield data .
The molecular structure of Hsd17B13-IN-97 can be characterized by its functional groups that confer selectivity for the HSD17B13 enzyme. Key features include:
Data regarding its molecular weight, solubility, and other physicochemical properties are critical for understanding its behavior in biological systems .
Hsd17B13-IN-97 undergoes specific chemical reactions that are pivotal for its mechanism of action. These include:
The kinetics of these reactions can be quantified using IC50 values derived from enzymatic assays, providing insights into the compound's efficacy .
The mechanism of action for Hsd17B13-IN-97 involves competitive inhibition of the HSD17B13 enzyme. By binding to the enzyme's active site, it prevents the conversion of steroid hormones, thereby influencing lipid metabolism pathways. This inhibition is crucial in conditions like nonalcoholic fatty liver disease where altered lipid metabolism leads to hepatic steatosis.
Data from in vitro studies demonstrate that the compound exhibits single-digit nanomolar activity against human and mouse HSD17B13 enzymes, indicating strong binding affinity .
Hsd17B13-IN-97 exhibits several key physical and chemical properties:
These properties are essential for assessing the compound's suitability for further development as a pharmaceutical agent .
Hsd17B13-IN-97 is primarily investigated for its potential applications in treating liver diseases, particularly:
Ongoing research aims to elucidate its full therapeutic potential and optimize its pharmacological profile through various preclinical studies .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2